molecular formula C9H12N2O3 B15274975 (3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol

(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol

Katalognummer: B15274975
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: KKVSRHNIXKKLSK-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol is an organic compound with a complex structure that includes an amino group, a nitrophenyl group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or other suitable reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of immobilized enzymes, such as transaminases, can also be employed to catalyze specific steps in the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as nitroso derivatives, amino derivatives, and substituted phenylpropanol compounds .

Wissenschaftliche Forschungsanwendungen

(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3r)-3-Amino-3-(3-nitrophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both amino and nitrophenyl groups, which confer distinct chemical reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

(3R)-3-amino-3-(3-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H12N2O3/c10-9(4-5-12)7-2-1-3-8(6-7)11(13)14/h1-3,6,9,12H,4-5,10H2/t9-/m1/s1

InChI-Schlüssel

KKVSRHNIXKKLSK-SECBINFHSA-N

Isomerische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CCO)N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.